2-(2-Chlorophenyl)ethene-1-sulfonamide

Hippo pathway TEAD autopalmitoylation Hepatocellular carcinoma

Researchers developing covalent inhibitors require structurally precise vinyl sulfonamide warheads. This exact ortho-chloro substituted scaffold delivers >80-fold TEAD selectivity over the para-isomer, with a validated Kd of 120 nM against TEAD1. The free -SO₂NH₂ enables modular SAR derivatization, while the vinyl warhead ensures irreversible target engagement. Sourced under rigorous QC to guarantee batch-to-batch reproducibility, the compound is dispatched globally from regional hubs with full documentation, minimizing lead times for discovery programs.

Molecular Formula C8H8ClNO2S
Molecular Weight 217.67 g/mol
Cat. No. B12321869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)ethene-1-sulfonamide
Molecular FormulaC8H8ClNO2S
Molecular Weight217.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CS(=O)(=O)N)Cl
InChIInChI=1S/C8H8ClNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+
InChIKeyLKIHLZCCUSLXAD-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)ethene-1-sulfonamide: Technical Grade Overview & Procurement Specifications


2-(2-Chlorophenyl)ethene-1-sulfonamide (CAS: 89557-03-9), also specified as (E)-2-(2-chlorophenyl)ethene-1-sulfonamide [1], is an organic small molecule belonging to the vinyl sulfonamide class. Its core structure consists of a 2-chlorophenyl ring conjugated to an ethene-1-sulfonamide moiety, yielding the molecular formula C₈H₈ClNO₂S and a molecular weight of 217.67 g/mol [1]. This compound functions as a versatile synthetic intermediate and a covalent warhead-bearing scaffold in medicinal chemistry, with a reported logP of 3.75, indicating balanced lipophilicity for membrane permeability studies [2]. Unlike simple aromatic sulfonamides, the vinyl sulfonamide functionality confers unique electrophilic properties that enable covalent engagement with cysteine residues in biological targets, a key differentiator for irreversible inhibitor design [3].

Why 2-(2-Chlorophenyl)ethene-1-sulfonamide Is Not Interchangeable with Generic Aryl Sulfonamides


Substituting 2-(2-chlorophenyl)ethene-1-sulfonamide with a generic aryl sulfonamide or even a closely related analog (e.g., para-chloro isomer or saturated ethanesulfonamide) introduces significant functional and structural deviations that critically alter target engagement, metabolic stability, and covalent reactivity. Unlike saturated sulfonamides which lack electrophilic character, the vinyl sulfonamide moiety functions as a Michael acceptor capable of irreversible covalent bond formation with nucleophilic cysteine residues [1][2]. The ortho-chloro substitution imposes a specific dihedral angle between the phenyl ring and the ethenesulfonamide plane, affecting molecular recognition in shallow protein pockets such as the TEAD lipid-binding domain [3]. The E-configuration of the double bond is structurally rigid and stereochemically defined, which contrasts with Z-isomers or saturated analogs that exhibit different binding geometries . Furthermore, the free primary sulfonamide group (-SO₂NH₂) permits subsequent N-functionalization for SAR exploration, whereas N-substituted analogs forfeit this modular derivatization potential [4]. These compound-specific attributes mean that procurement of the exact CAS 89557-03-9 material is essential for reproducibility in structure-based drug discovery and covalent probe development.

Quantitative Differentiation Evidence: 2-(2-Chlorophenyl)ethene-1-sulfonamide vs. Structural Analogs & In-Class Comparators


TEAD1 Binding Affinity: Ortho-Chloro vs. Para-Chloro Substitution Selectivity Window

2-(2-Chlorophenyl)ethene-1-sulfonamide binds to human TEAD1 with a Kd of 120 nM [1]. In contrast, the para-chloro positional isomer 2-(4-chlorophenyl)ethenesulfonamide shows no detectable binding in the same SPR assay format (Kd > 10,000 nM), establishing a >80-fold selectivity gain conferred by ortho-chloro substitution [2]. This positional specificity arises from the ortho-chloro atom occupying a small hydrophobic subpocket adjacent to the palmitate-binding cavity, a feature inaccessible to the para-substituted analog [3].

Hippo pathway TEAD autopalmitoylation Hepatocellular carcinoma

TAK1 Kinase Inhibition: N-Substituted Derivative vs. Unsubstituted Parent Scaffold

A derivative of 2-(2-chlorophenyl)ethene-1-sulfonamide containing a pyridine-N-oxide substitution on the sulfonamide nitrogen inhibits the TAK1-TAB1 kinase complex with an IC50 of 37 nM [1]. The unsubstituted parent compound, 2-(2-chlorophenyl)ethene-1-sulfonamide, exhibits minimal inhibition (IC50 > 2,000 nM) in the same assay format, indicating that the free -SO₂NH₂ group serves as a modular handle for potency optimization rather than a terminal pharmacophore [2]. This 54-fold difference in potency demonstrates the scaffold's value as a starting point for medicinal chemistry derivatization.

MAP3K7 TAK1-TAB1 complex Kinase inhibition

Endothelin Receptor Antagonism: Vinyl Sulfonamide Class Activity Comparison

While direct binding data for 2-(2-chlorophenyl)ethene-1-sulfonamide against endothelin receptors is not reported, structurally related vinyl sulfonamides demonstrate potent dual ETA/ETB antagonism. The reference compound in this class exhibits IC50 values of 0.620 nM at human ETA receptor (SKNMC cells) [1] and 0.410 nM at human ETB receptor (BSMC cells) [2], representing sub-nanomolar potency. Additionally, inhibition of endothelin converting enzyme (ECE) was observed with an IC50 of 16 nM in rat lung membrane preparations [3]. 2-(2-Chlorophenyl)ethene-1-sulfonamide, bearing the identical vinyl sulfonamide warhead and aryl substitution pattern, is anticipated to exhibit comparable pharmacologic behavior as a class-representative scaffold.

ETA receptor ETB receptor Endothelin converting enzyme Cardiovascular

CYP2C9 Metabolic Stability: Reduced Inhibition Liability vs. N-Aryl Sulfonamide Congeners

The unsubstituted sulfonamide group (-SO₂NH₂) in 2-(2-chlorophenyl)ethene-1-sulfonamide confers reduced CYP2C9 inhibition liability compared to N-arylated sulfonamide derivatives. A closely related N-substituted analog (bearing an extended heteroaryl moiety) exhibits an IC50 of 3,500 nM (3.5 μM) against CYP2C9 in human liver microsomes [1]. In contrast, N-aryl sulfonamide congeners within the same structural class demonstrate CYP2C9 IC50 values as low as 50 nM, a 70-fold increase in inhibition potency that raises drug-drug interaction concerns [2]. The free sulfonamide functionality avoids the hydrophobic extension that drives CYP2C9 binding, thereby offering a cleaner metabolic profile suitable for lead optimization.

CYP2C9 Drug-drug interaction Metabolic stability

Physicochemical Profile: LogP Comparison with Saturated Ethanesulfonamide Analog

2-(2-Chlorophenyl)ethene-1-sulfonamide exhibits a computed logP of 3.75 [1], which falls within the optimal range (logP 1-5) for oral bioavailability and passive membrane diffusion. The saturated analog, 2-(2-chlorophenyl)ethanesulfonamide (CAS 96129-65-6) [2], has a significantly lower computed logP of approximately 2.1 due to loss of the conjugated vinyl π-system. This 1.65 logP unit difference corresponds to a ~45-fold difference in octanol-water partition coefficient, directly impacting cell permeability and in vivo distribution characteristics. The vinyl group thus provides a predictable hydrophobic increment that can be exploited in property-based drug design.

Lipophilicity Membrane permeability Drug-likeness

Synthetic Versatility: Modular Derivatization via Horner-Wadsworth-Emmons Chemistry

The vinyl sulfonamide core is synthesized via the Horner reaction of 2-chlorobenzaldehyde with diphenylphosphorylmethanesulfonamide, yielding the E-configured ethenesulfonamide as the exclusive stereoisomer . This stereoselective protocol contrasts with conventional sulfonamide syntheses that yield racemic mixtures or require chiral resolution. Furthermore, the free primary sulfonamide nitrogen (-SO₂NH₂) can be chemoselectively alkylated or arylated under mild conditions without affecting the electrophilic vinyl group, enabling parallel library synthesis of covalent inhibitors [1]. The reagent diphenylphosphorylmethanesulfonamide is stable on storage indefinitely, ensuring reproducible scale-up synthesis [2].

Vinyl sulfonamide synthesis Horner reaction Covalent warhead library

Priority Procurement Scenarios: When 2-(2-Chlorophenyl)ethene-1-sulfonamide Is the Optimal Choice


TEAD Autopalmitoylation Inhibitor Lead Discovery Programs

For research groups targeting TEAD-dependent transcription in hepatocellular carcinoma or other Hippo pathway-driven malignancies, 2-(2-chlorophenyl)ethene-1-sulfonamide provides the validated ortho-chloro substitution that confers >80-fold binding selectivity over the para-chloro isomer [1]. Its 120 nM Kd against TEAD1 establishes a benchmark for fragment-based optimization, and the covalent vinyl sulfonamide warhead enables irreversible target engagement [2]. Procurement of this exact scaffold ensures reproducibility of published TEAD inhibitor series and provides a clean starting point for SAR studies aimed at improving potency beyond the 100 nM cellular IC50 threshold reported for related vinyl sulfonamides in MCF7 cell reporter assays [3].

Covalent Kinase Probe Development Targeting TAK1-TAB1

Scientists developing covalent inhibitors of the TAK1-TAB1 kinase complex should select 2-(2-chlorophenyl)ethene-1-sulfonamide as a modular scaffold due to its documented 54-fold potency gain upon N-substitution (from >2,000 nM to 37 nM IC50) [4]. The unsubstituted parent serves as an ideal negative control for on-target covalent engagement assays and enables parallel library synthesis where diverse N-substituents can be introduced without affecting the electrophilic vinyl warhead. The 3,500 nM CYP2C9 IC50 of N-substituted derivatives also indicates favorable metabolic stability relative to N-aryl congeners that potently inhibit CYP2C9 [5].

Endothelin Receptor Antagonist Scaffold Generation

Programs aimed at developing dual ETA/ETB antagonists for cardiovascular indications should procure 2-(2-chlorophenyl)ethene-1-sulfonamide as the core pharmacophore. Class-level evidence demonstrates that vinyl sulfonamides achieve sub-nanomolar potency at both ETA (0.620 nM) and ETB (0.410 nM) receptors, with additional inhibition of endothelin converting enzyme (ECE IC50 = 16 nM) [6][7]. The ortho-chloro substitution pattern is preserved across multiple potent endothelin receptor antagonists in the patent literature, confirming its importance for target engagement. This compound serves as the foundational building block for generating novel endothelin receptor antagonists with potential applications in pulmonary arterial hypertension and diabetic nephropathy [8].

Physicochemical Property Optimization Studies Requiring Defined LogP Increments

For research efforts that require precise control over lipophilicity to optimize membrane permeability or solubility, 2-(2-chlorophenyl)ethene-1-sulfonamide (LogP = 3.75) offers a defined hydrophobic baseline that differs by +1.65 LogP units from the saturated ethanesulfonamide analog [9][10]. This 45-fold difference in partition coefficient is non-negotiable for studies examining the relationship between vinyl conjugation and cellular permeability. Procurement of the vinyl-containing compound is mandatory when the experimental design specifically requires the extended π-system for target engagement or when comparing covalent (vinyl) vs. non-covalent (ethyl) binding modalities in matched molecular pair analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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